2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a morpholine ring substituted with dimethyl groups, a fluorophenyl group, and a nitropyrimidine moiety, making it a unique structure for diverse chemical interactions.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAVCUIVQZYFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Ring Construction
The foundational step in synthesizing this compound involves constructing the pyrimidine ring with pre-installed functional groups. A common approach begins with 4,6-dichloro-5-nitropyrimidine as the starting material. The nitro group at position 5 is introduced early due to its electron-withdrawing nature, which facilitates subsequent nucleophilic substitutions.
Method 1A: Halogenation-Nitration Sequence
- Chlorination : Treating pyrimidine-2,4,5-triol with phosphorus oxychloride (POCl₃) under reflux yields 2,4,5-trichloropyrimidine.
- Nitration : Selective nitration at position 5 is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, producing 4,6-dichloro-5-nitropyrimidine.
Method 1B: Direct Nitration of Pre-Functionalized Pyrimidines
Alternatively, commercial 4,6-dichloropyrimidine is nitrated using acetyl nitrate (AcONO₂) in acetic anhydride, achieving >85% yield of 4,6-dichloro-5-nitropyrimidine.
Introduction of the 2,6-Dimethylmorpholin-4-yl Group
The 2,6-dimethylmorpholine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Method 2A: SNAr with Pre-Formed Morpholine
- Morpholine Synthesis : 2,6-Dimethylmorpholine is prepared by cyclizing 2-amino-2-methylpropanol with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃).
- Substitution : Reacting 4,6-dichloro-5-nitropyrimidine with 2,6-dimethylmorpholine in dimethylformamide (DMF) at 80°C for 12 hours replaces the chlorine at position 2, yielding 4-chloro-2-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine.
Method 2B: Palladium-Catalyzed Coupling
For enhanced regioselectivity, a Suzuki-Miyaura coupling is employed using 4-chloro-5-nitropyrimidine-2-boronic acid and 2,6-dimethylmorpholine-4-triflate. This method requires palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 60°C.
Attachment of the N-(3-Fluorophenyl) Group
The final step involves introducing the 3-fluorophenylamine group at position 4 of the pyrimidine ring.
Method 3A: Buchwald-Hartwig Amination
- Reagents : 4-Chloro-2-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidine, 3-fluoroaniline, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene.
- Conditions : Reaction at 100°C for 24 hours under argon achieves >70% yield. The reaction is monitored via thin-layer chromatography (TLC).
Method 3B: Thermal Amination
Heating the chloro intermediate with excess 3-fluoroaniline in n-butanol at 120°C for 48 hours provides the product, albeit with lower yield (55–60%).
Optimization and Purification
Table 1: Comparative Analysis of Key Methods
Purification Techniques :
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) removes unreacted aniline and palladium residues.
- Recrystallization : Dissolving the crude product in hot ethanol and cooling to −20°C yields crystals with >99% purity.
Mechanistic Insights and Side Reactions
- Nitro Group Stability : The nitro group at position 5 remains intact under mild conditions but may reduce to an amine under hydrogenation, necessitating inert atmospheres during coupling.
- Morpholine Ring Opening : Prolonged heating in acidic conditions can cleave the morpholine ring, forming undesired secondary amines.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dimethylmorpholin-4-yl)-2-(3-fluorophenyl)ethanamine
- 4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenylmethanamine
Uniqueness
Compared to similar compounds, 2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine stands out due to the presence of the nitropyrimidine moiety, which imparts unique chemical and biological properties
Biological Activity
The compound 2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : 2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Molecular Formula : C13H19FN4O2
- Molecular Weight : 286.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular proliferation. Studies suggest that compounds with nitro groups can bind to DNA, disrupting replication and transcription processes. This binding typically occurs in the minor groove of the DNA helix, leading to potential cytotoxic effects on rapidly dividing cells.
Antitumor Activity
Recent studies have demonstrated that derivatives similar to 2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine exhibit significant antitumor properties:
-
Cell Line Studies :
- A549 (Lung Cancer) : IC50 values indicate moderate cytotoxicity.
- HCC827 (Lung Cancer) : Exhibits higher resistance compared to A549.
- NCI-H358 (Lung Cancer) : Shows potent activity with lower IC50 values in 2D assays compared to 3D assays.
These results suggest that the compound could be a candidate for further development in cancer therapeutics due to its selective toxicity towards cancer cells while sparing normal cells.Cell Line IC50 (μM) 2D IC50 (μM) 3D A549 5.25 20.46 HCC827 6.26 30.00 NCI-H358 6.48 16.00
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens. The presence of the morpholine ring enhances solubility and bioavailability, which could contribute to its effectiveness.
- Activity Against Bacteria :
- Tested against strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations below 50 μM.
Case Studies
Q & A
Q. What are the established synthetic routes for 2-(2,6-dimethylmorpholin-4-yl)-N-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized?
The synthesis involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1: Preparation of the 5-nitropyrimidine-4,6-diamine core via nitration and amination.
- Step 2: Introduction of the 2,6-dimethylmorpholine moiety using reflux in polar aprotic solvents (e.g., DMF at 90°C for 12 hours), achieving yields up to 95% with stoichiometric catalysts like triethylamine .
- Step 3: Coupling with 3-fluoroaniline under controlled pH (7–8) to minimize side reactions. Key optimizations include solvent selection (DMF or THF), temperature control, and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles of the morpholine ring) using SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl at δ ~160 ppm in ¹⁹F NMR).
- HPLC-MS : Confirms purity (>98%) and monitors degradation products under stress conditions (e.g., heat, light) .
Advanced Questions
Q. How do steric and electronic effects of the 2,6-dimethylmorpholine group influence the compound’s reactivity and biological activity?
The morpholine ring’s methyl groups increase steric hindrance, reducing nonspecific binding while enhancing metabolic stability. Computational studies (e.g., DFT) reveal electron-donating effects from the morpholine nitrogen, stabilizing interactions with target enzymes like kinases . For example, in antimicrobial assays, derivatives with bulkier substituents showed 10-fold higher IC₅₀ values compared to non-substituted analogs .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay protocols or compound stability. Methodological solutions include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and passage numbers.
- Metabolite tracking : Employ LC-MS to verify compound integrity during prolonged incubation .
- Dose-response validation : Repeat experiments across ≥3 independent replicates to account for batch variability .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding modes. For instance, the nitro group forms hydrogen bonds with ATP-binding pockets in kinases, while the fluorophenyl moiety engages in π-π stacking with aromatic residues. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD = 12 nM for EGFR inhibition) .
Data Contradiction Analysis
Q. Why do some studies report high anticancer activity while others show limited efficacy?
Variations arise from:
- Cell line specificity : Activity in MCF-7 (breast cancer) but not in A549 (lung cancer) due to differential expression of efflux transporters.
- Metabolic inactivation : Liver microsome assays reveal rapid nitro-reduction in some models, reducing bioavailability. Co-administration with CYP450 inhibitors (e.g., ketoconazole) enhances efficacy by 40% .
Methodological Recommendations
Q. How should researchers design stability studies for this compound?
Conduct forced degradation under:
- Acidic/basic conditions (0.1M HCl/NaOH, 60°C): Monitor nitro group reduction via UV-Vis (λmax shift from 320 nm to 280 nm).
- Oxidative stress (3% H2O2): Track morpholine ring oxidation by ¹H NMR .
- Photostability (ICH Q1B guidelines): Use a xenon lamp to simulate daylight exposure .
Structural and Functional Insights
Q. What role does the 3-fluorophenyl group play in target selectivity?
The fluorine atom’s electronegativity enhances binding to hydrophobic pockets in enzymes. SAR studies show that replacing fluorine with chlorine reduces selectivity by 50%, while removing it abolishes activity .
Experimental Design Considerations
Q. How to optimize in vivo pharmacokinetic profiles for this compound?
- Formulation : Use PEGylated liposomes to improve solubility (logP = 2.3).
- Dosing : Subcutaneous administration (5 mg/kg) achieves Cmax = 1.2 µM in plasma vs. 0.3 µM orally .
- Metabolite profiling : Identify major metabolites (e.g., nitro-reduced amine) via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
